molecular formula C23H33ClN2O2 B217142 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride CAS No. 101491-77-4

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride

Cat. No.: B217142
CAS No.: 101491-77-4
M. Wt: 405 g/mol
InChI Key: HSPGRLNJPAMGGH-UHFFFAOYSA-N
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Description

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C23H33ClN2O2 and a molecular weight of 404.98 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride typically involves the reaction of 1,1-Diphenylbutylcarbamic acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antispasmodic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Dicyclomine hydrochloride: A compound with similar structural features and pharmacological properties, used as an antispasmodic agent.

    Cyclopentolate hydrochloride: Another compound with comparable chemical structure and applications in ophthalmology.

Uniqueness

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride stands out due to its unique combination of chemical properties and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

101491-77-4

Molecular Formula

C23H33ClN2O2

Molecular Weight

405 g/mol

IUPAC Name

2-(1,1-diphenylbutylcarbamoyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C23H32N2O2.ClH/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)24-22(26)27-19-18-25(5-2)6-3;/h7-16H,4-6,17-19H2,1-3H3,(H,24,26);1H

InChI Key

HSPGRLNJPAMGGH-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](CC)CC.[Cl-]

Synonyms

1,1-Diphenylbutylcarbamic acid 2-diethylaminoethyl ester hydrochloride

Origin of Product

United States

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